The synthesis of methyl 6-hydroxybenzofuran-2-carboxylate typically involves multiple steps:
The molecular structure of methyl 6-hydroxybenzofuran-2-carboxylate features a benzofuran ring system with specific functional groups:
The canonical SMILES representation of the compound is COC(=O)C1=CC2=C(O1)C=C(C=C2)O
, which provides insight into its structural configuration .
Methyl 6-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for methyl 6-hydroxybenzofuran-2-carboxylate primarily involves its interaction with various biological targets:
This broad range of interactions suggests potential therapeutic applications in enzyme inhibition and protein interaction studies.
Methyl 6-hydroxybenzofuran-2-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Methyl 6-hydroxybenzofuran-2-carboxylate has diverse applications across multiple scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: